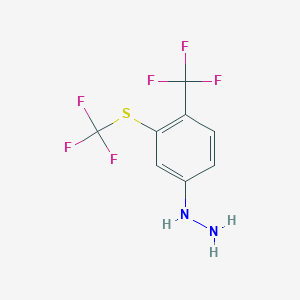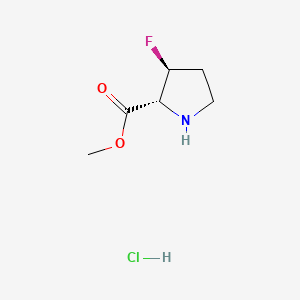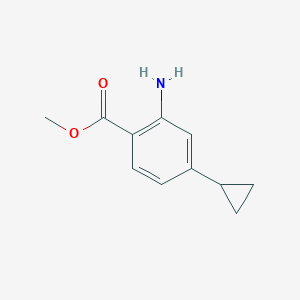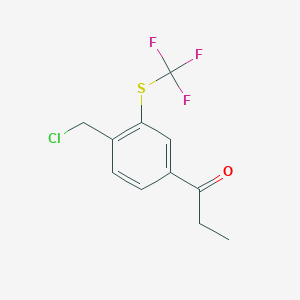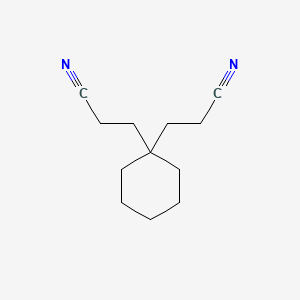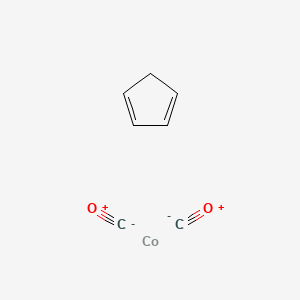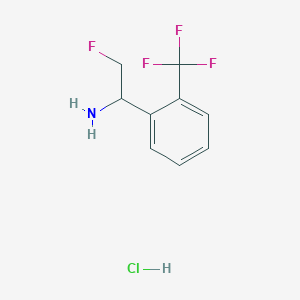
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is known for its unique structural features and significant reactivity due to the electronegative fluorine atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful attachment of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and adherence to safety protocols are crucial to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can introduce new functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: This compound shares a similar structure but differs in the position of the fluorine atom on the phenyl ring.
1-(2-(Trifluoromethyl)phenyl)ethan-1-one: This compound has a similar trifluoromethyl group but lacks the amine functionality.
Uniqueness
2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific arrangement of fluorine and trifluoromethyl groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H10ClF4N |
|---|---|
Peso molecular |
243.63 g/mol |
Nombre IUPAC |
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13;/h1-4,8H,5,14H2;1H |
Clave InChI |
CINLWGNDGUSBGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CF)N)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


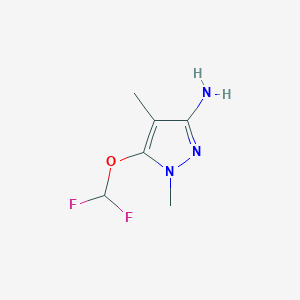
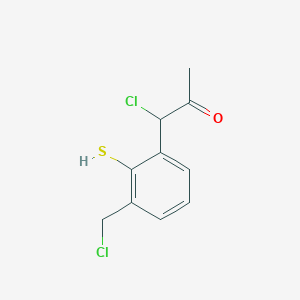
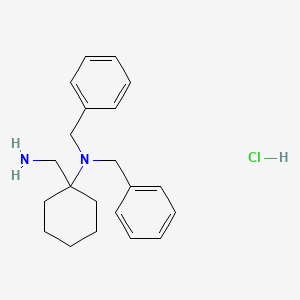
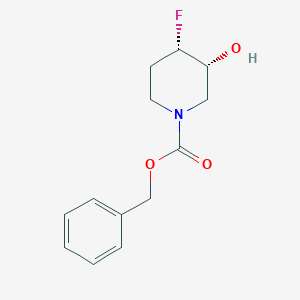
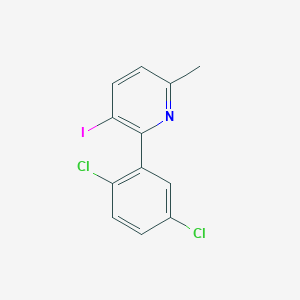
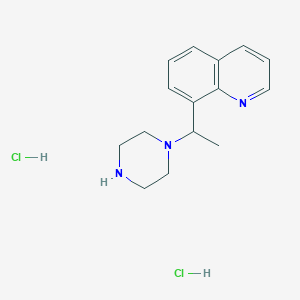
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
